1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate
Overview
Description
1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate is a useful research compound. Its molecular formula is C13H19NO8 and its molecular weight is 317.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism : Synephrine's pharmacokinetics and metabolism in humans were studied, revealing that about 80% of administered radioactivity was recovered in urine, mainly as deaminated p-hydroxymandelic acid. The bioavailability was calculated to be 22%, with a biological half-life of about 2 hours (Hengstmann & Aulepp, 1978).
Applications in Isoquinoline Syntheses : Synephrine derivatives were used in the synthesis of various isoquinolines, contributing to the field of heterocyclic compound synthesis (Kametani et al., 1970).
Extraction from Aqueous Solutions : Studies focused on extracting 2-(4-hydroxyphenyl)ethanol from aqueous solutions, a compound common in olive mill wastewater, using emulsion liquid membranes. This research has implications for environmental remediation and wastewater treatment (Reis et al., 2006).
Enzymatic Hydroxylation and Stereochemistry : The enzymatic hydroxylation of 4-ethylphenol by various enzymes to produce 1-(4'-hydroxyphenyl)ethanol was examined. This research contributes to understanding enzyme catalysis and stereochemistry in biological systems (McIntire et al., 1984).
Chiral Ligand Synthesis : Synephrine was used in the synthesis of chiral ligands from tartrates, relevant in asymmetric hydrogenation reactions. This has applications in pharmaceutical and fine chemical synthesis (Li et al., 2002).
Role in Pharmacological Studies : Different studies on synephrine derivatives have been conducted to understand their effects on beta-receptors, contributing to pharmacological research and drug development (Lands et al., 1967).
Enzymatic Hydrolysis for Chiral Synthesis : Enzymatic hydrolysis of certain esters was employed for the production of optically pure 1-(3’,4’-methylenedioxyphenyl) ethanol, a key intermediate for specific drug syntheses (Liu et al., 2014).
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVGCYCBKCCFIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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